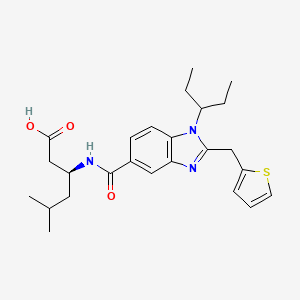
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid
描述
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid is a compound that features a pentafluorosulfanyl group (-SF5) attached to a phenyl ring, which is further connected to an acrylic acid moiety. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability, resistance to hydrolysis, and strong electron-withdrawing effects . These characteristics make it an interesting subject of study in various fields, particularly in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid typically involves the introduction of the pentafluorosulfanyl group onto a phenyl ring, followed by the formation of the acrylic acid moiety. One common method involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may include steps such as amide coupling, reductive amination, and diazo-coupling .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would need to ensure the stability and purity of the final product while maintaining cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring or the acrylic acid moiety.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring.
科学研究应用
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials with unique properties.
作用机制
The mechanism by which 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid exerts its effects involves its strong electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in medicinal chemistry or forming stable complexes in material science .
相似化合物的比较
Similar Compounds
3-(4-Trifluoromethyl-phenyl)-acrylic Acid: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
3-(4-Chlorophenyl)-acrylic Acid: Contains a chlorine atom on the phenyl ring.
3-(4-Methyl-phenyl)-acrylic Acid: Features a methyl group on the phenyl ring.
Uniqueness
3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as higher lipophilicity, greater steric demand, and stronger electron-withdrawing effects compared to similar compounds . These properties make it particularly valuable in applications requiring high stability and specific reactivity profiles.
属性
IUPAC Name |
3-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-4-1-7(2-5-8)3-6-9(15)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUUUUDYDIQTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)



![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)
